Product packaging for Methyl 2-amino-2-(thiophen-2-yl)acetate(Cat. No.:)

Methyl 2-amino-2-(thiophen-2-yl)acetate

Cat. No.: B8794459
M. Wt: 171.22 g/mol
InChI Key: NIQYTSNCFFGUMC-UHFFFAOYSA-N
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Description

Significance of the Thiophene (B33073) Moiety in Organic and Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of many biologically active molecules. britannica.comwikipedia.org Its structural and electronic properties make it a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in drugs. nih.govresearchgate.netrsc.org The thiophene moiety is a bioisostere of the benzene (B151609) ring, often allowing it to replace a phenyl group in a drug candidate without a loss of biological activity, a strategy employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam. wikipedia.org

The significance of thiophene is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas. nih.govrsc.org Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. cognizancejournal.comencyclopedia.pub This broad utility has made thiophene derivatives a subject of intense investigation for the discovery of new pharmaceuticals. cognizancejournal.com In organic synthesis, thiophenes are versatile building blocks used to construct more complex molecules for both pharmaceutical and materials science applications. numberanalytics.comorganic-chemistry.org

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety

Drug Name Therapeutic Class
Ticlopidine Antiplatelet Agent
Clopidogrel (B1663587) Antiplatelet Agent
Prasugrel Antiplatelet Agent
Tiaprofenic acid Anti-inflammatory (NSAID)
Tenidap Anti-inflammatory (NSAID)
Zileuton Anti-inflammatory (Leukotriene Synthesis Inhibitor)
Olanzapine Antipsychotic

Role of Alpha-Amino Acid Esters as Key Building Blocks in Chemical Synthesis

Alpha-amino acid esters are fundamental building blocks in the synthesis of a vast array of organic molecules. They serve as protected forms of amino acids, allowing for selective reactions at the amino group or other parts of the molecule. These compounds are crucial precursors for the synthesis of noncanonical (unnatural) amino acids, which are incorporated into peptides and proteins to study biological processes or to create novel therapeutics and biologics. nih.gov

The ester functionality in these molecules makes them valuable intermediates in peptide synthesis and in the construction of complex natural products and pharmaceuticals. rsc.org The reactivity of the position alpha to both the amino and ester groups allows for a variety of chemical transformations, making them versatile scaffolds in drug discovery. organic-chemistry.org For instance, α-imino esters, which are closely related derivatives, are highly reactive and can undergo a wide range of chemical reactions to produce diverse amino acid derivatives. acs.org The development of new synthetic methods to create α-amino esters, including biocatalytic and electrochemical approaches, continues to be an active area of research. nih.govorganic-chemistry.org

Table 2: Common Reactions of α-Imino Esters in Organic Synthesis

Reaction Type Description
Organometallic Addition Addition of organometallic reagents to the C=N bond to form new C-C bonds.
Mannich-type Reactions Reaction with a nucleophile, such as a silyl (B83357) enol ether, to form β-amino carbonyl compounds.
Cycloaddition Reactions Participation in [3+2] or [4+2] cycloadditions to form heterocyclic compounds.
Hydrogenation/Reduction Reduction of the imine to an amine, often with stereochemical control.

Overview of Research Trajectories for Methyl 2-amino-2-(thiophen-2-yl)acetate and Analogous Structures

The research involving this compound and its structural analogs primarily revolves around their utility as intermediates in the synthesis of more complex and often biologically active molecules.

A significant area of research has been the use of structurally similar compounds as key intermediates in the synthesis of major pharmaceuticals. For example, a chlorinated analog, (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate, is a crucial intermediate in some synthetic routes to the widely used antiplatelet drug, Clopidogrel. This same compound is also monitored as a potential impurity in the final drug product, highlighting its importance in pharmaceutical process chemistry and quality control.

Furthermore, derivatives of the core structure of this compound are being explored for novel therapeutic applications. For instance, research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives has shown potential fungicidal activity, suggesting a role for this structural motif in the development of new agrochemicals. mdpi.com In another line of investigation, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been designed and synthesized as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory drugs. frontiersin.org

The versatility of this chemical scaffold is also demonstrated by the use of protected analogs, such as Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-yl)acetate, in peptide synthesis and as building blocks for compounds targeting the central nervous system or for the development of protease inhibitors. These research trajectories underscore the value of this compound and its analogs as versatile platforms for chemical synthesis and drug discovery.

Table 3: Research Applications of this compound and Its Analogs

Research Application Specific Analog/Derivative
Pharmaceutical Intermediate (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate (for Clopidogrel synthesis)
Agrochemical Research N-(thiophen-2-yl) nicotinamide derivatives mdpi.com
Enzyme Inhibition 2-(thiophen-2-yl)acetic acid-based compounds (for mPGES-1 inhibition) frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B8794459 Methyl 2-amino-2-(thiophen-2-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-amino-2-thiophen-2-ylacetate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3

InChI Key

NIQYTSNCFFGUMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 2 Thiophen 2 Yl Acetate

Established Synthetic Routes for Methyl 2-amino-2-(thiophen-2-yl)acetate

Traditional methods for the synthesis of this compound rely on well-established chemical transformations, including the direct esterification of the parent amino acid, reductive amination of an α-ketoester, and nucleophilic substitution of an α-haloester.

Esterification of 2-amino-2-(thiophen-2-yl)acetic Acid

The most direct route to this compound is the esterification of the corresponding carboxylic acid, 2-amino-2-(thiophen-2-yl)acetic acid. The Fischer-Speier esterification is a common and cost-effective method for this transformation. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the amino acid in methanol (B129727) with a strong acid catalyst. masterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). researchgate.netlibretexts.org An alternative approach involves the use of thionyl chloride (SOCl₂) in methanol. commonorganicchemistry.comgoogle.com This method proceeds via the formation of an intermediate acyl chloride, which is highly reactive towards the alcohol, often leading to high yields under mild conditions. commonorganicchemistry.comgoogle.com Another efficient reagent system for this esterification is trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions and a simple workup procedure. nih.gov

Table 1: Comparison of Esterification Methods
MethodReagentsTypical ConditionsAdvantages
Fischer-Speier EsterificationMethanol, H₂SO₄ or HCl (catalyst)RefluxCost-effective, simple reagents. umich.edu
Thionyl Chloride MethodMethanol, SOCl₂0 °C to RefluxHigh yields, mild conditions. commonorganicchemistry.comgoogle.com
Trimethylchlorosilane MethodMethanol, TMSClRoom TemperatureMild conditions, easy workup, good to excellent yields. nih.gov

Reductive Amination Approaches

Reductive amination provides an alternative pathway, starting from an α-ketoester. libretexts.org This two-step, one-pot process involves the reaction of methyl 2-oxo-2-(thiophen-2-yl)acetate with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. libretexts.org

The key precursor, methyl 2-oxo-2-(thiophen-2-yl)acetate, can be synthesized from 2-bromothiophene (B119243). The synthesis involves lithiation of 2-bromothiophene with a strong base like n-butyllithium, followed by reaction with dimethyl oxalate (B1200264).

A variety of reducing agents can be employed for the reduction of the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent that is effective at neutral to slightly acidic pH, which favors imine formation. harvard.eduresearchgate.netmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another highly selective and commonly used reducing agent for this transformation, often used in the presence of acetic acid. harvard.edu

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsKey Features
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH ~7Reduces imines faster than ketones; toxic cyanide byproducts. harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane, Acetic AcidMild, selective, and does not release cyanide salts. harvard.edu

Nucleophilic Substitution Reactions with α-Ketoester Intermediates

This synthetic route is conceptually related to reductive amination but can be viewed as a nucleophilic substitution on an α-ketoester derivative. While not a direct substitution to form the amine, the initial step often involves the nucleophilic attack of an amine on the keto group of an α-ketoester. For instance, reacting an α-ketoester like methyl 2-oxo-2-(thiophen-2-yl)acetate with 2-(thiophen-2-yl)ethylamine is a method used in the synthesis of related compounds, highlighting the reactivity of the keto-ester moiety towards amine nucleophiles.

A more direct nucleophilic substitution approach involves the synthesis of an α-haloester, such as methyl 2-bromo-2-(thiophen-2-yl)acetate. This intermediate can then react with an ammonia source, where the ammonia acts as a nucleophile to displace the bromide, yielding the final α-amino ester. The synthesis of the required α-bromoester can be achieved from the corresponding α-hydroxy ester or through bromination of the parent ester. The subsequent amination is a standard method for forming α-amino acids.

Advanced Synthetic Approaches and Reaction Mechanisms

Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules, including the use of photoredox catalysis for asymmetric synthesis and multicomponent reactions like the Gewald reaction for building heterocyclic systems.

Photoredox Catalysis for Stereoselective C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions. nih.gov This methodology can be applied to the stereoselective synthesis of α-amino acid derivatives. The general strategy involves the generation of a radical species that adds to a chiral acceptor.

In a potential asymmetric synthesis of this compound, a photoredox catalyst, upon excitation by visible light, can facilitate a single-electron transfer process. For example, an alkyl oxalate derived from an alcohol can be oxidized to generate a carbon-centered radical. researchgate.net This radical can then add to a chiral N-sulfinyl imine derived from a glyoxylate (B1226380) ester. This addition creates the new C-N bond and sets the stereochemistry at the α-carbon. Subsequent removal of the sulfinyl auxiliary group would yield the enantiomerically enriched α-amino ester. The use of chiral ligands in combination with metal catalysts, such as nickel, in dual photoredox systems also enables asymmetric aryl-amine cross-coupling reactions. nih.gov

Gewald Reaction and its Adaptations for Thiophene (B33073) Derivatives

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in thiophene chemistry due to its operational simplicity and the diversity of accessible products. umich.edunih.gov

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile. wikipedia.orgchemrxiv.org This is followed by the addition of sulfur to the α-carbon, cyclization, and subsequent tautomerization to yield the 2-aminothiophene product. wikipedia.org

While the Gewald reaction directly produces 2-aminothiophenes (where the amino group is attached to the thiophene ring), it is a crucial method for synthesizing the thiophene core structure found in the target molecule. nih.gov The products of the Gewald reaction, such as 2-amino-3-carboxythiophenes, are versatile intermediates. nih.gov For instance, a thiophene derivative synthesized via the Gewald reaction could be further elaborated through a series of reactions to introduce the 2-amino-2-acetate side chain at a different position on the ring, although this represents an indirect application of the reaction for the synthesis of the title compound. Adaptations of the Gewald reaction, such as using microwave irradiation or polymer supports, have been developed to improve reaction times and facilitate product purification. organic-chemistry.org

Table 3: Components of the Gewald Reaction
ComponentFunctionExample
Carbonyl CompoundProvides C4 and C5 of the thiophene ringCyclohexanone
α-Cyanoester/nitrileProvides C2, C3, and the nitrile/ester groupEthyl cyanoacetate (B8463686)
Elemental SulfurProvides the sulfur atom of the thiophene ringS₈
BaseCatalyzes the condensation and cyclization stepsTriethylamine, Diethylamine nih.gov

Integration into Multicomponent Reaction Systems

The structural motif of this compound, featuring a primary amine adjacent to a thiophene ring, makes it a potentially valuable substrate for multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. While direct examples involving this compound are not extensively documented, the reactivity of closely related 2-aminothiophenes in such systems provides significant insight into its potential applications.

One of the most relevant MCRs for this class of compounds is the Petasis borono-Mannich (PBM) reaction. acs.orgnih.govwikipedia.org This reaction is a powerful transformation that couples an amine, a carbonyl compound (like an aldehyde), and a boronic acid to generate functionalized amines. acs.orgwikipedia.org Typically, primary aromatic amines are not highly reactive substrates in the Petasis reaction. nih.gov However, recent studies have demonstrated that 2-aminothiophene derivatives, synthesized via the Gewald reaction, can be successfully employed as the amine component. nih.govresearchgate.net This breakthrough was achieved by using hexafluoro-2-propanol (HFIP) as the solvent, which promotes the reaction under mild conditions without the need for special catalysts or irradiation. nih.govresearchgate.net

The successful application of various substituted 2-aminothiophenes in the Petasis reaction suggests that this compound could similarly serve as the amine component. This would allow for the one-pot synthesis of complex α-amino acid derivatives by introducing diverse functionalities from a wide range of available aldehydes and boronic acids. acs.orgnih.gov The products obtained from such reactions would be highly functionalized, possessing multiple handles for further chemical transformations, potentially leading to novel scaffolds for drug discovery, such as thienodiazepines. nih.govresearchgate.net

Critical Parameters and Conditions in Synthesis

The synthesis of α-amino esters, including this compound, is highly dependent on the careful control of reaction parameters. The selection of catalysts, bases, solvents, and temperature, as well as the reaction atmosphere, can significantly impact the yield, purity, and stereochemical outcome of the product.

Optimization of Catalyst and Base Selection

The synthesis of thiophene rings and the subsequent functionalization to create the target amino ester often involve specific catalytic systems and bases.

Catalysts: For the construction of the thiophene ring itself, various metal-catalyzed cyclization reactions are employed. For instance, palladium catalysts such as Palladium(II) iodide (PdI₂) used in conjunction with Potassium Iodide (KI) have been effective in the cycloisomerization of alkynylthiol derivatives to form thiophenes. nih.gov Copper-based systems, like Copper(II) chloride (CuCl₂) or Copper(II) bromide (CuBr₂), can also promote the cyclization of specific sulfur-containing alkyne precursors. nih.gov In the context of forming the amino ester, direct α-amination of esters can be achieved using copper(II) bromide as a catalyst. organic-chemistry.org

Bases: The choice of base is critical, particularly in steps involving the formation of anionic intermediates or the deprotonation of the amine. In syntheses related to α-amino esters, strong, non-nucleophilic bases are often required. For example, Lithium hexamethyldisilazide (LHMDS) is used to deprotonate amines to enhance their nucleophilicity in substitution reactions. Sodium hydride (NaH) is another strong base used to generate anionic synthons from glycine (B1666218) ester derivatives for subsequent alkylation. tandfonline.com For N-alkylation of less reactive 2-aminothiophenes, a strong base like caesium carbonate has proven effective under mild conditions. nih.gov

The table below summarizes catalysts and bases used in related syntheses.

Reaction TypeCatalyst/BaseFunctionReference
Thiophene Synthesis (Cycloisomerization)PdI₂ / KICatalyst system for C-S bond formation nih.gov
Thiophene Synthesis (Cyclization)CuCl₂ or CuBr₂Promoter for cyclization nih.gov
α-Amino Ester Synthesis (Alkylation)Sodium Hydride (NaH)Generation of anionic glycine synthon tandfonline.com
Amine FunctionalizationLithium Hexamethyldisilazide (LHMDS)Non-nucleophilic deprotonation of amine
N-Alkylation of 2-AminothiopheneCaesium Carbonate (Cs₂CO₃)Base for alkylation under mild conditions nih.gov

Influence of Solvent Systems and Temperature Profiles

Solvent and temperature are pivotal parameters that dictate reaction kinetics, solubility of reactants, and the stability of intermediates.

Solvent Systems: The choice of solvent can dramatically alter the course of a reaction. In the Petasis reaction involving 2-aminothiophenes, the use of a highly ionizing, polar solvent like hexafluoro-2-propanol (HFIP) was crucial for overcoming the low reactivity of the amine substrate. nih.govresearchgate.net For metal-catalyzed cyclizations to form the thiophene ring, polar aprotic solvents like N,N-dimethylacetamide (DMA), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) are often employed to ensure the dissolution of the catalyst and reactants. nih.gov Syntheses involving highly reactive organometallic intermediates, such as organolithium reagents, necessitate the use of anhydrous ethereal solvents like THF. chemicalbook.com

Temperature Profiles: Reaction temperatures for the synthesis of thiophene derivatives and their subsequent modification can vary widely. Reactions involving organolithium reagents are typically conducted at very low temperatures, such as -80 °C, to control reactivity and prevent side reactions. chemicalbook.com Conversely, some cyclization reactions may require heating to temperatures between 80 °C and 100 °C to proceed at a reasonable rate. nih.gov Nucleophilic substitution reactions are often initiated at cooler temperatures (e.g., 0–5 °C) to control the initial exothermic reaction before being allowed to proceed at room temperature or with gentle heating. nih.gov

The following table details various solvent and temperature conditions used in relevant synthetic transformations.

Reaction TypeSolventTemperaturePurpose/ObservationReference
Petasis ReactionHexafluoro-2-propanol (HFIP)Room TemperatureOvercomes low reactivity of 2-aminothiophene nih.govresearchgate.net
Pd-Catalyzed CycloisomerizationN,N-Dimethylacetamide (DMA)25–100 °CStandard conditions for thiophene formation nih.gov
Lithiation/AcylationTetrahydrofuran (THF), Anhydrous-80 °CControl of highly reactive organolithium intermediate chemicalbook.com
Nucleophilic SubstitutionTetrahydrofuran (THF), Anhydrous0–5 °CControlled addition of reagents

Control of Reaction Atmosphere and Inert Conditions

Many synthetic routes leading to thiophene derivatives and α-amino esters employ reagents that are sensitive to air and moisture. Therefore, maintaining an inert atmosphere is a critical parameter for success.

The use of organometallic reagents, such as n-butyllithium for the lithiation of bromothiophene, absolutely requires the exclusion of atmospheric oxygen and water. chemicalbook.com These reactions are typically carried out in flame-dried glassware under a positive pressure of an inert gas, such as nitrogen (N₂) or argon. chemicalbook.comrsc.org This prevents the quenching of the reactive organometallic species and avoids the formation of unwanted byproducts. While not all synthetic steps may require such stringent conditions, the use of an inert atmosphere is generally good practice in multistep syntheses to ensure reproducibility and high yields, especially when metal catalysts are involved, as oxygen can lead to catalyst deactivation. rsc.org

Chemical Transformations and Derivatization Strategies

This compound possesses two primary functional groups—the amino group and the methyl ester—both of which are amenable to a wide range of chemical transformations. These derivatization strategies allow for the synthesis of a diverse library of compounds for various applications.

Functionalization of the Amino Ester Moiety

The amino and ester moieties can be functionalized independently or concurrently to generate novel derivatives.

N-Acylation: The primary amino group can be readily acylated to form amides. This is a common transformation used to introduce a variety of substituents or to synthesize peptide-like structures. The reaction is typically carried out by treating the amino ester with an activated carboxylic acid, such as an acyl chloride, in the presence of a base like triethylamine. nih.gov This N-acylation can produce novel amide derivatives with potential biological activity. nih.gov

N-Alkylation: While the N-alkylation of 2-aminothiophenes can be challenging due to the reduced nucleophilicity of the amino group, methods have been developed to achieve this transformation under mild conditions. nih.gov Using a combination of a strong base like caesium carbonate and an additive such as tetrabylammonium iodide in a polar aprotic solvent like DMF facilitates the alkylation, providing access to secondary and tertiary amine derivatives. nih.gov

Ester Reduction: The methyl ester group can be selectively reduced to the corresponding primary alcohol, yielding a 2-amino-2-(thiophen-2-yl)ethanol derivative. This transformation is valuable for creating amino alcohol scaffolds. Common reducing agents for this purpose include lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). harvard.eduorgsyn.org The choice of reagent is important; for instance, LiBH₄ can selectively reduce esters in the presence of less reactive groups like amides or carboxylic acids. harvard.edu Another effective method involves activation of the carboxylic acid (after hydrolysis of the ester) with carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄), which proceeds with retention of optical purity for chiral substrates. researchgate.net

The table below outlines key derivatization strategies for the amino ester moiety.

Functional GroupTransformationReagentsProduct TypeReference
Amino (-NH₂)N-AcylationAcyl Chloride, TriethylamineAmide nih.gov
Amino (-NH₂)N-AlkylationAlkyl Halide, Cs₂CO₃, TBAISecondary/Tertiary Amine nih.gov
Ester (-COOCH₃)ReductionLithium Borohydride (LiBH₄)Amino Alcohol harvard.edu
Ester (-COOCH₃)ReductionLithium Aluminum Hydride (LiAlH₄)Amino Alcohol orgsyn.org
Carboxylic Acid (post-hydrolysis)ReductionCDI, then Sodium Borohydride (NaBH₄)Amino Alcohol researchgate.net

Modifications and Reactions Involving the Thiophene Ring

The thiophene ring in this compound is electron-rich and highly susceptible to electrophilic aromatic substitution (SEAr). The reactivity of thiophene in such reactions is generally much greater than that of benzene (B151609). iust.ac.ir The existing aminoacetate substituent at the C2 position sterically hinders attack at C3 and electronically directs incoming electrophiles primarily to the C5 position, the other activated α-position.

Key reactions involving the thiophene ring include halogenation and acylation.

Halogenation: The introduction of halogen atoms onto the thiophene ring can be achieved under relatively mild conditions. Bromination, for instance, can be performed using N-bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of tetrahydrofuran and water. nih.govcdnsciencepub.comjcu.edu.au Chlorination can be accomplished with N-chlorosuccinimide (NCS). Due to the activating nature of the C2 substituent, these reactions are expected to proceed with high regioselectivity for the C5 position. Iodination is also feasible, often using iodine in the presence of an oxidizing agent such as nitric acid or mercuric oxide. jcu.edu.au

Table 1: Representative Halogenation Reactions on 2-Substituted Thiophenes

Reaction Reagent Typical Conditions Expected Major Product
Bromination N-Bromosuccinimide (NBS) Acetic Acid, Room Temp Methyl 2-amino-2-(5-bromothiophen-2-yl)acetate
Chlorination N-Chlorosuccinimide (NCS) Acetonitrile, Reflux Methyl 2-amino-2-(5-chlorothiophen-2-yl)acetate

Friedel-Crafts Acylation: Acyl groups can be introduced onto the thiophene ring, typically at the C5 position, through Friedel-Crafts acylation. While strong Lewis acids like aluminum chloride (AlCl₃) can cause polymerization of the thiophene ring, milder catalysts such as tin tetrachloride (SnCl₄) or phosphoric acid are effective. iust.ac.ir The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a suitable catalyst would yield the corresponding 5-acyl derivative. Prior protection of the amino group (e.g., as an acetamide) is often necessary to prevent side reactions.

Table 2: Friedel-Crafts Acylation of a Protected Thiophene Derivative

Substrate Acylating Agent Catalyst Expected Product
Methyl 2-acetamido-2-(thiophen-2-yl)acetate Acetyl Chloride SnCl₄ Methyl 2-acetamido-2-(5-acetylthiophen-2-yl)acetate

Synthesis of Novel Heterocyclic Systems Incorporating the Thiophene Core

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an excellent starting material for the synthesis of new heterocyclic systems. nih.gov These reactions typically involve cyclocondensation with other bifunctional reagents.

Synthesis of Piperazine-2,5-diones (Diketopiperazines): The self-condensation of two molecules of an α-amino ester is a classic method for forming diketopiperazines. Heating this compound, particularly in a high-boiling solvent like ethylene (B1197577) glycol, can induce cyclization to form 3,6-di(thiophen-2-yl)piperazine-2,5-dione. This reaction proceeds via the initial formation of a dipeptide ester intermediate, which then undergoes intramolecular aminolysis.

Synthesis of Hydantoins: Hydantoins can be synthesized from α-amino esters by reaction with isocyanates. Treatment of this compound with an alkyl or aryl isocyanate (R-N=C=O) would first form a urea (B33335) intermediate. Subsequent base- or acid-catalyzed intramolecular cyclization with the elimination of methanol would yield the corresponding 5-(thiophen-2-yl)-substituted hydantoin.

Synthesis of 2(1H)-Pyrazinones: Condensation of α-amino esters with α-chloroketone oximes followed by a series of transformations including cyclization and oxidation can lead to the formation of 2(1H)-pyrazinones. nih.gov This multi-step sequence builds a new heterocyclic ring appended to the original amino acid structure.

Table 3: Synthesis of Heterocycles from this compound

Target Heterocycle Reagent(s) General Reaction Type
3,6-di(thiophen-2-yl)piperazine-2,5-dione Self-condensation (heat) Dimerization/Cyclization
5-(Thiophen-2-yl)hydantoin Alkyl/Aryl Isocyanate Addition-Cyclization
1,4-Benzodiazepine-2,5-diones 2-Aminobenzoyl chloride Acylation/Cyclization

Strategies for Maximizing Synthetic Yield and Purity

The efficient synthesis of this compound is crucial for its utility as a synthetic intermediate. The two primary routes to this compound are the Strecker synthesis and the nucleophilic substitution of an α-halo ester.

Strecker Synthesis: This classical method involves a three-component reaction between thiophene-2-carboxaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl), which forms an intermediate α-aminonitrile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This nitrile is then subjected to hydrolysis (typically with strong acid) to yield the α-amino acid, followed by esterification to give the final product.

Yield Optimization:

Aminonitrile Formation: The equilibrium of imine formation can be driven forward by removing water, though this is often not practical in this one-pot reaction. masterorganicchemistry.com Careful control of pH (mildly alkaline) is crucial to ensure the presence of both free ammonia and cyanide nucleophiles without causing excessive aldehyde side reactions. frontiersin.org

Hydrolysis/Esterification: Driving the hydrolysis and subsequent esterification reactions to completion can be achieved by using a large excess of acidic methanol and allowing sufficient reaction time, often under reflux conditions.

Purity Optimization:

The primary impurity from the Strecker route is the corresponding α-hydroxy acid, formed from the hydrolysis of the cyanohydrin intermediate. Minimizing water content in the initial step can reduce this.

Purification is often achieved by crystallization of the amino acid hydrochloride salt after nitrile hydrolysis, which effectively removes non-basic impurities.

Amination of Methyl 2-bromo-2-(thiophen-2-yl)acetate: This route involves the SN2 displacement of the bromide from the corresponding α-bromo ester using an ammonia equivalent. nih.gov The α-bromo ester can be prepared from methyl 2-oxo-2-(thiophen-2-yl)acetate or via bromination of methyl 2-(thiophen-2-yl)acetate.

Yield Optimization:

The choice of aminating agent is critical. While aqueous or alcoholic ammonia can be used, it may lead to competing hydrolysis of the ester. Protected ammonia sources like hexamethylenetetramine (in the Delepine reaction) or sodium azide (B81097) followed by reduction can provide higher yields of the primary amine.

Reaction conditions such as solvent, temperature, and concentration should be optimized to favor the substitution reaction and minimize elimination or other side reactions.

Purity Optimization:

The starting α-bromo ester must be of high purity, as any unreacted starting material will be difficult to separate from the final product.

Purification of the final product often involves aqueous extraction to remove any water-soluble salts. nih.gov Column chromatography on silica (B1680970) gel is a common method for obtaining highly pure this compound. nih.gov Recrystallization of the hydrochloride or other suitable salt can also be an effective purification strategy. acs.org

Table 4: Comparison of Synthetic Routes and Optimization Strategies

Synthetic Route Key Steps Strategies for High Yield Strategies for High Purity
Strecker Synthesis Aminonitrile formation, Hydrolysis, Esterification pH control, Excess reagents (acid/alcohol) Purification of intermediate α-aminonitrile, Crystallization of amino acid salt

| α-Bromo Ester Amination | Bromination, Nucleophilic Substitution | Use of protected ammonia sources, Optimized reaction conditions | Purification of α-bromo ester, Chromatographic separation, Recrystallization |

Stereochemical Aspects and Chiral Synthesis of Methyl 2 Amino 2 Thiophen 2 Yl Acetate

Importance of Chirality in Biological Activity of Related Compounds

The thiophene (B33073) ring is a key structural motif, or pharmacophore, found in a wide array of pharmacologically active compounds. xisdxjxsu.asiajournalwjarr.com Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. journalwjarr.comnih.gov The biological activity of chiral molecules is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be less active, inactive, or even responsible for adverse effects. researchgate.net

For instance, in the field of antimicrobial agents, the specific three-dimensional structure of a compound is crucial for its interaction with bacterial targets, such as enzymes or cell membrane components. frontiersin.org The rational design of new thiophene-based antibacterial agents often involves modifying structures to optimize these interactions, and controlling chirality is a key aspect of this process. nih.gov While direct studies on Methyl 2-amino-2-(thiophen-2-yl)acetate are specific, the vast body of research on related chiral α-amino acids and thiophene derivatives underscores the principle that stereochemistry is a critical determinant of biological function. The synthesis of enantiomerically pure compounds is therefore essential for investigating their pharmacological profiles and for the development of safe and effective therapeutic agents. researchgate.net

Enantioselective Synthetic Methodologies

The synthesis of single-enantiomer α-amino acids and their esters is a central challenge in organic chemistry. Several strategies have been developed to achieve high levels of enantioselectivity, broadly categorized into asymmetric synthesis using chiral auxiliaries, resolution of racemic mixtures, and asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a powerful tool for asymmetric synthesis. wikipedia.orgscielo.org.mx

Commonly used chiral auxiliaries for the synthesis of α-amino acids include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net In a typical application, the chiral auxiliary is attached to a glycine (B1666218) equivalent. The resulting adduct is then subjected to alkylation or other C-C bond-forming reactions. The steric hindrance provided by the auxiliary directs the incoming group to one face of the molecule, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired α-amino acid derivative with high enantiomeric purity. While specific examples for the synthesis of this compound using this method require targeted research, the general applicability of chiral auxiliaries to the synthesis of α-amino acids is well-established. scielo.org.mxresearchgate.net

Table 1: Examples of Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Feature
Oxazolidinones (Evans')Asymmetric aldol (B89426) reactions, alkylationsForms a rigid bicyclic system upon metal chelation, providing excellent stereofacial discrimination.
Camphorsultam (Oppolzer's)Asymmetric Michael additions, Diels-Alder reactionsOffers high diastereoselectivity due to the steric bulk of the camphor (B46023) skeleton. wikipedia.org
PseudoephedrineAsymmetric alkylations of glycine enolatesCan be used to synthesize either enantiomer of the desired product by choice of (R,R)- or (S,S)-pseudoephedrine. wikipedia.org
trans-2-PhenylcyclohexanolAsymmetric ene reactionsEffective in controlling stereochemistry in reactions involving glyoxylate (B1226380) esters. wikipedia.org

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov

Enzymatic kinetic resolution (EKR) is a particularly powerful and widely used technique. Lipases are the most common class of enzymes employed for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. researchgate.netmdpi.com For a racemic mixture of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

The effectiveness of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (>100) are desirable for efficient separation. mdpi.com The choice of enzyme, solvent, and acylating agent (in the case of resolving a racemic amine) are critical parameters that must be optimized. mdpi.comresearchgate.net For example, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species have shown excellent selectivity in resolving various racemic esters and amines. mdpi.comtudelft.nl

Table 2: Lipases Commonly Used in Kinetic Resolution of Esters and Amines

EnzymeSourceCommon Application
Novozym 435 (Immobilized CALB)Candida antarcticaResolution of racemic alcohols and amines via acylation or esters via hydrolysis. tudelft.nl
Amano AK LipasePseudomonas fluorescensHydrolysis of racemic acetates. mdpi.com
P. cepacia Lipase (PCL)Pseudomonas cepaciaResolution of various ester substrates. tudelft.nl
Candida rugosa Lipase (CRL)Candida rugosaUsed in the enantioselective esterification of chiral acids. researchgate.net

One of the oldest and most industrially applicable methods for separating enantiomers is the resolution of a racemic mixture via diastereomeric salt formation. mdpi.com This method involves reacting the racemic compound, which must be either acidic or basic, with an enantiomerically pure resolving agent that has the opposite functionality. This reaction forms a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.org For this compound, the ester would first be hydrolyzed to the racemic amino acid, 2-amino-2-(thiophen-2-yl)acetic acid. This racemic acid can then be reacted with a chiral base, such as an alkaloid (e.g., cinchonidine) or a chiral amine (e.g., 2-amino-1,2-diphenylethanol), to form diastereomeric salts. mdpi.comnih.gov Alternatively, the amino group of the racemic ester can be reacted with a chiral acid, like tartaric acid or its derivatives, to achieve separation. rsc.org The success of this method depends on the difference in solubility between the two diastereomeric salts in a given solvent, allowing one to crystallize preferentially. mdpi.com

Stereocontrol in Photoredox-Catalyzed Transformations

Modern synthetic methods, such as photoredox catalysis, offer new avenues for stereocontrolled synthesis. princeton.edu Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate radical intermediates under mild conditions. These reactions can be rendered asymmetric by using chiral catalysts or by having the radical react with a chiral substrate.

For the synthesis of α-amino acid derivatives, a notable strategy involves the stereoselective addition of a carbon-centered radical to a chiral imine derivative. rsc.org For example, a protocol has been developed for the addition of radicals, generated from ubiquitous carboxylic acids, to a chiral glyoxylate-derived N-sulfinyl imine. This approach provides a convenient method for synthesizing unnatural α-amino acids with good stereocontrol. rsc.org Applying this logic, a thiophene-containing radical could potentially be added to a chiral glycinate (B8599266) imine derivative, or a radical could be generated at the α-position of a thiophene-acetic acid derivative and trapped asymmetrically. The development of such photoredox-catalyzed transformations represents a cutting-edge approach to the asymmetric synthesis of compounds like this compound. princeton.edu

Methodologies for Enantiomeric Purity Assessment in Synthetic Protocols

Following any enantioselective synthesis or resolution, it is crucial to accurately determine the enantiomeric purity of the product. The most common measure of this is the enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. researchgate.netmdpi.com CSPs are designed to interact differently with the two enantiomers of a compound, leading to different retention times and thus their separation on the chromatogram.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds, including amino acids and their esters. researchgate.netwindows.net Another class of CSPs is based on macrocyclic glycopeptides, like teicoplanin, which are well-suited for separating the enantiomers of underivatized amino acids in both organic and aqueous mobile phases.

For α-amino esters, derivatization of the amino group, for example with a fluorenylmethoxycarbonyl (FMOC) group, can enhance separation and improve detection sensitivity, especially with fluorescence detectors. researchgate.net The choice of CSP, mobile phase composition (including solvents and additives), and whether to derivatize the analyte are key parameters that must be optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess. mdpi.com

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Analysis

CSP TypeChiral Selector ExampleTypical Analytes
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad range of racemates, including amino acid derivatives. windows.net
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Enantiomers of various chiral drugs and intermediates. researchgate.net
Macrocyclic GlycopeptideTeicoplanin (e.g., Astec CHIROBIOTIC T)Underivatized amino acids and other polar/ionic compounds.

Computational Chemistry Approaches for Methyl 2 Amino 2 Thiophen 2 Yl Acetate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations form the foundation of computational analysis, allowing for the prediction of various molecular features from first principles.

Prediction and Analysis of Molecular Descriptors (e.g., TPSA, LogP, H_Acceptors, H_Donors, Rotatable_Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for developing QSAR models. For Methyl 2-amino-2-(thiophen-2-yl)acetate, key descriptors can be calculated to estimate its drug-likeness.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is used to predict drug absorption. It is calculated by summing the surface contributions of polar atoms. The predicted LogP (logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity, which influences its solubility and membrane permeability. The number of hydrogen bond acceptors and hydrogen bond donors indicates the potential for forming hydrogen bonds with biological targets, a critical factor in drug-receptor interactions. The count of rotatable bonds provides an indication of the molecule's conformational flexibility.

Table 1: Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueSignificance
XlogP0.6Indicates the lipophilicity and hydrophobicity of the molecule.
TPSA63.3 ŲRelates to the polar surface area, influencing cell permeability.
Hydrogen Bond Donors1Number of atoms that can donate a hydrogen atom to a hydrogen bond.
Hydrogen Bond Acceptors3Number of atoms that can accept a hydrogen atom in a hydrogen bond.
Rotatable Bonds3Indicates the conformational flexibility of the molecule.

Note: Data is computationally predicted for the hydrochloride salt form of the compound and serves as an estimation. uni.lu TPSA, Hydrogen Bond Donor/Acceptor, and Rotatable Bond counts are based on the neutral parent structure.

Predicted Spectroscopic Properties and Collision Cross Section (CCS)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) shifts, which aid in structure elucidation. mdpi.comnih.govmdpi.com While a detailed computational NMR spectrum for the title compound is not available in the provided results, studies on related thiophene (B33073) derivatives often employ techniques like Density Functional Theory (DFT) to calculate and confirm experimental ¹H and ¹³C NMR data. mdpi.comnih.gov

Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, determined via ion mobility-mass spectrometry (IM-MS). mdpi.com Predicting CCS values is increasingly important in metabolomics and drug discovery for compound identification. mdpi.comnih.gov Machine learning models and other computational workflows can predict CCS values for various ionic adducts of a molecule with a typical error of 1-3%. mdpi.com For the hydrochloride salt of this compound, predicted CCS values have been calculated using the CCSbase method. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.04268136.2
[M+Na]⁺194.02462143.5
[M-H]⁻170.02812139.8
[M+NH₄]⁺189.06922158.2
[M+K]⁺209.99856142.2
[M+H-H₂O]⁺154.03266130.6

Data source: Predicted values from PubChemLite (CID 13848532). uni.lu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scilit.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For compounds like this compound, docking studies can screen for potential biological targets and elucidate the structural basis for activity.

Studies on various thiophene derivatives have successfully used molecular docking to understand their interactions with enzymes like cyclooxygenase-2 (COX-2) and DprE1 from Mycobacterium tuberculosis. researchgate.netresearchgate.netcolab.ws In these studies, the thiophene ring and its substituents are often found to engage in critical hydrogen bonding and hydrophobic interactions with key amino acid residues in the protein's active site. researchgate.net For example, docking studies on thiophene-based inhibitors revealed that interactions with histidine residues were significant for stabilizing the ligand in the COX-2 binding pocket. researchgate.net Although a specific docking study for this compound was not identified, this methodology would be a primary tool to hypothesize its mechanism of action against a putative protein target.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. rsc.org This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to understand the dynamic behavior of the ligand within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Studies

QSAR and CSAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates in drug discovery. nih.gov

QSAR studies have been successfully applied to various series of thiophene analogs to understand the structural requirements for their biological activities, such as anti-inflammatory effects. nih.govresearchgate.net In one such study on 43 thiophene analogs, it was found that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating anti-inflammatory activity. nih.gov These models are typically built using a "training set" of compounds with known activities and then validated using an external "test set." nih.gov For a molecule like this compound, it could be included in a dataset of similar amino acid esters to develop a QSAR model that correlates descriptors (like those in Table 1) with a specific biological endpoint.

Computational Feature Selection Methodologies (e.g., Linear Discriminant Analysis)

A critical step in building robust QSAR/CSAR models is the selection of the most relevant molecular descriptors from a large pool of calculated variables. Computational feature selection methodologies are employed to identify the subset of descriptors that have the highest predictive power.

Linear Discriminant Analysis (LDA) is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. wikipedia.org In the context of QSAR/CSAR, LDA is used for classification problems, such as discriminating between highly active and inactive compounds. idosi.org The method builds a discriminant function based on selected molecular descriptors from a training set of compounds. nih.govidosi.org This function can then be used to classify new molecules. LDA assumes that the independent variables are normally distributed and is closely related to other statistical methods like ANOVA and principal component analysis (PCA), but it explicitly models the differences between predefined classes. wikipedia.org For a series of compounds including this compound, LDA could be used to select the key physicochemical properties that best distinguish between, for example, toxic and non-toxic analogues. nih.govresearchgate.net

Predictive Modeling Techniques (e.g., Grid Search Support Vector Machine)

Predictive modeling in chemistry, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. nih.gov Support Vector Machine (SVM) is a powerful supervised machine learning algorithm widely used for such classification and regression tasks in drug discovery. nih.govcresset-group.com

The core concept of SVM is to identify an optimal hyperplane in a high-dimensional space that distinctly separates data points into different classes. acs.org For QSAR, these data points are molecules, and the classes could be 'active' vs. 'inactive' or a continuous value like binding affinity. The "kernel trick" allows SVMs to handle non-linear relationships by mapping the data into a higher-dimensional feature space, making it a versatile tool for complex molecular data. acs.org

The performance of an SVM model is highly dependent on its hyperparameters, such as the regularization parameter 'C' and the kernel coefficient 'gamma'. cresset-group.com Selecting the optimal combination of these parameters is crucial for building a robust and accurate model. researchgate.net Grid Search is a common technique for hyperparameter optimization. acs.orgresearchgate.net It works by exhaustively training and evaluating an SVM model on every possible combination of a predefined set of hyperparameter values. researchgate.net The combination that yields the best performance, typically measured by cross-validation accuracy, is then selected for the final model.

While a specific SVM model for this compound has not been detailed in the reviewed literature, such a model could be developed to predict properties like its potential biological targets, toxicity, or reaction yield under certain conditions. The table below illustrates a hypothetical outcome of a Grid Search process for optimizing an SVM model for bioactivity classification.

Table 1: Hypothetical Grid Search Results for SVM Hyperparameter Tuning
KernelC (Regularization Parameter)GammaMean Cross-Validation Accuracy (%)
RBF0.10.0175.4
RBF0.10.178.2
RBF10.0185.1
RBF10.188.9
RBF100.0191.3
RBF100.189.5
Linear0.1N/A72.1
Linear1N/A73.5

This table is a hypothetical representation to illustrate the data from a Grid Search process. The values are not based on experimental results for this compound.

Theoretical Investigations of Reaction Mechanisms and Transition States

Understanding the pathway a chemical reaction follows is fundamental to controlling and optimizing it. numberanalytics.com Computational chemistry provides powerful tools for investigating reaction mechanisms at an atomic level. fiveable.me Transition State Theory (TST) is a cornerstone concept that describes the rates of chemical reactions by considering the properties of the "transition state"—a fleeting, high-energy configuration that exists between reactants and products. numberanalytics.comnumberanalytics.commit.edu

Modern computational methods, particularly Density Functional Theory (DFT), are extensively used to map the potential energy surface (PES) of a reaction. fiveable.menih.gov By calculating the energies of the reactant molecules, potential intermediates, products, and, crucially, the transition states, chemists can delineate the entire reaction pathway. acs.org Locating a transition state on the PES allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to occur), which is a key determinant of the reaction rate. numberanalytics.com

For a molecule like this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent reactions, such as hydrolysis of the ester, acylation of the amine, or reactions involving the thiophene ring. Such studies would involve:

Geometry Optimization: Calculating the lowest-energy structures for reactants, products, and any intermediates. fiveable.me

Transition State Search: Employing specialized algorithms to locate the precise geometry of the transition state connecting reactants to products. fiveable.me

Frequency Calculations: Confirming the nature of the stationary points (i.e., ensuring the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the reactants and products to verify that the correct pathway has been found. acs.org

Although no specific theoretical investigations on the reaction mechanisms of this compound were found in the reviewed literature, the table below provides a hypothetical summary of the kind of energetic data that would be generated from a DFT study of its alkaline hydrolysis.

Table 2: Hypothetical DFT-Calculated Relative Energies for the Hydrolysis of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + OH-0.0
TS1Transition state for nucleophilic attack+12.5
IntermediateTetrahedral intermediate-8.2
TS2Transition state for methoxide (B1231860) elimination+15.3
Products2-Amino-2-(thiophen-2-yl)acetate anion + Methanol (B129727)-21.7

This table is a hypothetical representation to illustrate data from a reaction mechanism study. The values are not based on experimental or full computational results for this compound.

Medicinal Chemistry and Structure Activity Relationship Studies of Methyl 2 Amino 2 Thiophen 2 Yl Acetate

Role of Methyl 2-amino-2-(thiophen-2-yl)acetate as an Intermediate in Pharmaceutical Synthesis

This compound is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of several key pharmaceutical agents. Its structural framework, featuring a thiophene (B33073) ring, an amino group, and a methyl ester, makes it a versatile building block for the creation of more complex molecules with therapeutic applications.

One of the most notable applications of this compound is in the synthesis of the antiplatelet drug, clopidogrel (B1663587). Clopidogrel is a thienopyridine derivative used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The synthesis of clopidogrel often involves the resolution of racemic this compound to obtain the desired stereoisomer, which is then further reacted to yield the final active pharmaceutical ingredient. Specifically, the dextrorotatory (S)-enantiomer of a related compound is known to possess the desired antiplatelet and antithrombotic effects. The compound (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride is a key intermediate in several synthetic routes to clopidogrel bisulfate.

The thiophene moiety within this compound is a common feature in a number of approved drugs, highlighting the importance of this heterocyclic system in medicinal chemistry. nih.gov Thiophene-containing drugs have found applications in various therapeutic areas, including as anti-inflammatory agents, antimicrobials, and anticancer drugs. nih.govcognizancejournal.com

Rational Design Principles for Thiophene-Containing Pharmacophores

The thiophene ring is considered a "privileged" pharmacophore in medicinal chemistry due to its versatile structural and electronic properties. nih.govrsc.org Its inclusion in drug candidates is often a result of rational design principles aimed at optimizing a molecule's pharmacological profile. figshare.com

Thiophene is frequently employed as a bioisostere for the phenyl ring. nih.gov This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the electron-rich nature of the thiophene ring allows it to engage in various interactions with biological targets. nih.gov

The planarity of the thiophene ring can also contribute to the binding of a ligand to its receptor. nih.gov In the context of drug design, modifications to the thiophene ring are synthetically accessible, allowing for the fine-tuning of a compound's properties. nih.gov The lipophilicity of the thiophene moiety can also be advantageous, particularly for drugs targeting the central nervous system, as it can aid in crossing the blood-brain barrier. nih.gov

Detailed Structure-Activity Relationship (SAR) Investigations

The biological activity of thiophene-containing compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different parts of a molecule contribute to its therapeutic effects and for designing more potent and selective drugs. rsc.orgtandfonline.combrieflands.com

The type and position of substituents on the thiophene ring can have a profound impact on the biological activity of a molecule. researchgate.net For instance, in a series of nitrothiophene derivatives, the presence of chloro or bromo substituents at the 2-position and dinitro groups at the 3- and 5-positions resulted in the highest activity against various microorganisms. researchgate.net This highlights the importance of electron-withdrawing groups in modulating the antimicrobial properties of thiophene compounds.

In another study focusing on thiophene-thiazole and pyrimidine (B1678525) derivatives, specific substitutions were found to be critical for their anticancer activity. researchgate.net The nature of the substituent can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with a biological target.

The following table summarizes the influence of different substituents on the biological activity of various thiophene derivatives, based on findings from multiple research studies.

Substituent Position on Thiophene Ring Observed Effect on Biological Activity Therapeutic Area
Nitro3, 5Increased antimicrobial activityAntimicrobial
Chloro2Enhanced antimicrobial activity in combination with nitro groupsAntimicrobial
Bromo2Enhanced antimicrobial activity in combination with nitro groupsAntimicrobial
Various aryl and heterocyclic groupsVariesModulated anticancer activityAnticancer

The ester group can also participate in hydrogen bonding and can influence the molecule's solubility and pharmacokinetic properties. nih.gov Hydrolysis of the ester group can be a metabolic pathway, potentially leading to the formation of an active or inactive carboxylic acid metabolite.

The thiophene moiety, as previously discussed, is crucial for binding through various interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding involving the sulfur atom. nih.govnih.gov The combination of these three moieties provides a scaffold that can be recognized by specific biological targets.

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net The thiophene ring is a well-known bioisostere of the benzene (B151609) ring. nih.gov This replacement can sometimes lead to enhanced potency or selectivity.

Other five-membered heterocyclic rings such as furan, pyrrole, and thiazole (B1198619) can also be considered as bioisosteric replacements for thiophene. researchgate.net The choice of bioisostere depends on the specific therapeutic target and the desired properties of the drug candidate. For example, replacing a benzene ring with a thiophene ring in certain NMDA receptor antagonists was well-tolerated and, in some cases, led to increased affinity. nih.govrsc.org

The following table provides examples of bioisosteric replacements for the thiophene ring and their potential impact on drug properties.

Original Moiety Bioisosteric Replacement Potential Impact on Properties
BenzeneThiopheneImproved metabolic stability, enhanced binding affinity, altered electronic properties
ThiopheneFuranModified hydrogen bonding capacity, altered lipophilicity
ThiophenePyrroleIntroduction of a hydrogen bond donor, altered electronic properties
ThiopheneThiazoleIntroduction of an additional heteroatom, altered electronic and steric properties

Mechanistic Insights into Modulation of Biochemical Pathways

The metabolism of thiophene-containing drugs can be complex and can lead to the formation of reactive metabolites. acs.org The two primary metabolic pathways for the thiophene ring are S-oxidation and epoxidation, both of which are mediated by cytochrome P450 enzymes. nih.gov These metabolic processes can sometimes be responsible for the toxicity associated with certain thiophene-containing drugs. nih.gov

Thiophene derivatives can modulate a variety of biochemical pathways. For example, some thiophene compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govresearchgate.net Others can modulate the expression of inflammatory cytokines such as TNF-α and various interleukins. nih.gov

Biological Activity Research on Methyl 2 Amino 2 Thiophen 2 Yl Acetate and Its Derivatives

In Vitro Studies of Biological Activities

Antimicrobial and Antibacterial Potentials

Derivatives of thiophene (B33073) have demonstrated notable antimicrobial and antibacterial properties. A study on N-substituted piperazinylquinolone derivatives incorporating a 5-(methylthio)thiophen-2-yl moiety revealed significant antibacterial activity. nih.gov These compounds were tested against both Gram-positive and Gram-negative bacteria. The preliminary results indicated that many of these derivatives showed comparable or enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis when compared to the parent piperazinylquinolones. nih.gov Specifically, a ciprofloxacin (B1669076) derivative with an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] substituent showed a significant improvement in potency against staphylococci while maintaining its effectiveness against Gram-negative bacteria. nih.gov

In another study, a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were synthesized and evaluated for their antibacterial efficacy against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli ST 131. mdpi.com The compounds were screened at various concentrations, and their activity was determined by measuring the zone of inhibition. mdpi.com The results, as summarized in the table below, indicated that all the synthesized carboxamides exhibited good antibacterial activity, with compounds 4a and 4c showing the highest efficacy. mdpi.com

Antibacterial Activity of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli ST131
CompoundZone of Inhibition (mm) at 50 mg concentration
4a13 ± 2
4c15 ± 2

Furthermore, research into 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate (B1210297) derivatives has shown their potential as antibacterial agents against both Escherichia coli and Staphylococcus aureus. biology-journal.org

Anticancer Activity Research

The thiophene scaffold is a key component in the development of new anticancer agents. nih.gov Research has shown that certain thiophene derivatives exhibit promising cytotoxic activity against various cancer cell lines.

In one study, sixteen new derivatives of (methylene)bis(2-(thiophen-2-yl)-1H-indole) and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) were synthesized and evaluated for their anticancer effects against colon, lung, breast, and skin cancer cell lines. nih.gov The compounds were initially tested at a single dose of 100 μg/ml. nih.gov Several of these derivatives displayed selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov The most potent compounds from this series are detailed in the table below.

Anticancer Activity of Thiophene Derivatives against HCT-116 Cell Line
CompoundIC50 (μM/ml)
4g7.1 ± 0.07
4a10.5 ± 0.07
4c11.9 ± 0.05

These active derivatives were found to induce cell cycle arrest at the S and G2/M phases. nih.gov

Another line of research focused on 2-(thiophen-2-yl)acetic acid-based compounds as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in both cancer and inflammation therapy. frontiersin.org Among the synthesized compounds, 1c and 2c demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range and showed significant IC50 values on A549 lung cancer cell lines. frontiersin.org Compound 2c was observed to induce cell cycle arrest in the G0/G1 phase at 24 hours of exposure, and at 48 and 72 hours, it led to an increase in the subG0/G1 fraction, suggesting an apoptosis/necrosis effect. frontiersin.org

Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, and their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov The compounds were generally more cytotoxic against the U-87 cell line. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line. nih.gov

Antidepressant and Neuropharmacological Investigations

The thiophene moiety is also explored in neuropharmacology. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride, a compound structurally related to the subject of this article, has been a focus of such research. Studies suggest that this compound may act as a selective serotonin (B10506) reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. The presence of the thiophene group in similar structures has prompted investigations into their effects on various neurotransmitter systems.

Antiplatelet Effects

Research into thienopyridine derivatives has led to the development of significant antiplatelet agents. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride is a key intermediate in the synthesis of clopidogrel (B1663587), a well-known antiplatelet medication. wikipedia.org Preclinical studies have shown that the (S)-isomer of this compound possesses antiplatelet and antithrombotic effects. Analogs of this compound are being investigated for their potential to offer enhanced efficacy or reduced side effects compared to existing treatments.

Anti-inflammatory and Analgesic Properties

The search for new anti-inflammatory drugs has led to the investigation of various thiophene-containing compounds. The historical context of thienopyridine research began with a search for new anti-inflammatory drugs related to Tinoridine, a compound with known anti-inflammatory and analgesic properties.

A recent study focused on the synthesis of novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives as potential anti-inflammatory agents. nih.gov These compounds were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat hind paw edema model. nih.gov The results, presented in the table below, show that several compounds exhibited significant anti-inflammatory activity. nih.gov

In Vivo Anti-inflammatory Activity of Thiophene Derivatives
CompoundPercentage Protection from Inflammation
11e46.61%
11f48.94%
11b47.04%

Although these compounds were less potent than the standard drug, diclofenac (B195802) sodium, the findings highlight the potential of the substituted thiophene scaffold in developing new anti-inflammatory agents. nih.gov Furthermore, some N-arylhydrazone derivatives of mefenamic acid, which incorporate a thiophene moiety, have been shown to possess analgesic activity that is more potent than mefenamic acid itself in the writhing test. ualberta.ca

Antioxidant Activity Assessment

Several studies have explored the antioxidant potential of thiophene derivatives. A series of 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives were evaluated for their in vitro antioxidant activity using DPPH free radical-scavenging and nitric oxide radical scavenging assays. nih.gov Compounds 11h and 11e from this series demonstrated good DPPH free radical scavenging and nitric oxide radical scavenging activity, respectively. nih.gov

In another study, the antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives was investigated using the DPPH assay. zsmu.edu.ua The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was found to be the most active, exhibiting an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M. zsmu.edu.ua The introduction of a 2-hydroxybenzylidene radical to this molecule resulted in a high antiradical effect that was maintained even at lower concentrations. zsmu.edu.ua

The antioxidant properties of selenophene, thiophene, and their aminocarbonitrile derivatives have also been assessed. mdpi.com Both 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) and 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) showed very high values of antiperoxyradical capacity, with the selenium derivative, ATSe, registering the highest value. mdpi.com These findings suggest that thiophene and its derivatives are promising candidates for agents that can counteract oxidative stress. mdpi.com

Antiprotozoal and Antileishmanial Potentials

Derivatives of 2-aminothiophene, a core structure related to methyl 2-amino-2-(thiophen-2-yl)acetate, have demonstrated significant antiprotozoal and particularly antileishmanial activity. Leishmaniasis is a neglected tropical disease with limited therapeutic options, making the discovery of new effective agents a priority. nih.gov

Research has shown that 2-aminothiophene derivatives are effective against both the promastigote and amastigote forms of Leishmania amazonensis. researchgate.net Certain compounds within this class, especially those incorporating an indole (B1671886) ring, have exhibited potent activity. researchgate.net For instance, compounds designated as SB-44, SB-83, and SB-200 have shown noteworthy efficacy. bioworld.com The antileishmanial effect of these derivatives is believed to be mediated through multiple mechanisms, including the induction of apoptosis in the parasite. researchgate.netnih.gov This programmed cell death is characterized by phosphatidylserine (B164497) externalization and DNA fragmentation. researchgate.net

Furthermore, some of these compounds modulate the host's immune response, which is crucial for controlling the infection. researchgate.net Specifically, derivatives SB-200 and SB-83 have been found to increase the production of key cytokines such as TNF-α and IL-12, as well as nitric oxide (NO), by infected macrophages. researchgate.net This immunomodulatory effect contributes to the reduction of the parasite load within the host cells. researchgate.net Docking studies have also suggested that these compounds may inhibit trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. researchgate.net

A 2-aminothiophenic derivative, SB-200, was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.gov The anti-amastigote activity of SB-200 revealed an IC50 of 2.85 μM. nih.gov The mechanism of action for the antipromastigote effect of SB-200 on L. infantum is associated with the loss of cell membrane integrity. nih.gov

Table 1: Antileishmanial Activity of 2-Aminothiophene Derivatives

CompoundTarget OrganismActivity (IC50/EC50 in µM)Reference
SB-44L. amazonensis (promastigotes)7.37 bioworld.com
SB-44L. amazonensis (amastigotes)15.82 bioworld.com
SB-83L. amazonensis (promastigotes)3.37 bioworld.com
SB-83L. amazonensis (amastigotes)18.5 bioworld.com
SB-200L. amazonensis (promastigotes)3.65 bioworld.com
SB-200L. amazonensis (amastigotes)20.09 bioworld.com
SB-200L. braziliensis (promastigotes)4.25 nih.gov
SB-200L. major (promastigotes)4.65 nih.gov
SB-200L. infantum (promastigotes)3.96 nih.gov
SB-200L. infantum (amastigotes)2.85 nih.gov

Antitubercular Activity

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, necessitates the development of new antitubercular agents. Thiophene-containing compounds have emerged as a promising area of research in this field. Several derivatives of benzo[b]thiophene-2-carboxylic acid have been studied for their efficacy against Mycobacterium tuberculosis H37Ra (MTB). nih.gov

One particular derivative, compound 7b, which features both bromo and chloro substituents, has demonstrated high activity against multidrug-resistant MTB, with a Minimum Inhibitory Concentration (MIC) of 2.73 μg/mL against the dormant stage of the bacteria. nih.gov Other derivatives, such as 8c and 8g, have also shown significant activity, particularly against dormant M. bovis BCG, with MICs of 0.60 and 0.61 μg/mL, respectively. nih.gov The activity of these compounds is often comparable or even superior to that of clinically used drugs like rifampicin (B610482) and isoniazid (B1672263) in certain assays. nih.gov

Another study focused on imidazole-thiosemicarbazide derivatives and identified compound ITD-13 as the most potent against M. tuberculosis H37Rv, with a MIC of 15.62 μg/mL. mdpi.com These findings highlight the potential of the thiophene scaffold in the design of novel antitubercular drugs.

Table 2: Antitubercular Activity of Thiophene Derivatives

Compound TypeCompoundTarget OrganismActivity (MIC in µg/mL)Reference
Benzo[b]thiophene7bMDR M. tuberculosis H37Ra (dormant)2.73 nih.gov
Benzo[b]thiophene8cM. bovis BCG (dormant)0.61 nih.gov
Benzo[b]thiophene8gM. bovis BCG (dormant)0.60 nih.gov
Imidazole-thiosemicarbazideITD-13M. tuberculosis H37Rv15.62 mdpi.com
Imidazole-thiosemicarbazideITD-20M. tuberculosis H37Rv31.25 mdpi.com
Imidazole-thiosemicarbazideITD-30M. tuberculosis H37Rv31.25 mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of this compound have been investigated for their ability to interact with various enzymes and receptors, suggesting their potential in treating a range of conditions.

One area of interest is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. frontiersin.org Certain 2-(thiophen-2-yl)acetic acid derivatives have been identified as selective inhibitors of mPGES-1 in the low micromolar range. frontiersin.org

In the context of metabolic diseases, thiophene derivatives have been explored as α-glucosidase inhibitors. This enzyme plays a key role in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients. A series of 1,3,4-thiadiazole (B1197879) derivatives containing a thiophene moiety demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing much greater potency than the standard drug, acarbose (B1664774). nih.gov For example, compound 9'b exhibited an IC50 value of 3.7 µg/mL. nih.gov

Furthermore, 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R). nih.gov GLP-1R is a crucial target in the treatment of type 2 diabetes. These small molecule PAMs can enhance the activity of the natural GLP-1 peptide, leading to increased insulin (B600854) secretion. nih.gov This represents a novel approach to modulating this important receptor. nih.gov

Other Reported Biological Activities (e.g., fungicidal activity, α-glucosidase inhibition)

Beyond the activities already discussed, derivatives of this compound have shown promise in other therapeutic areas.

Fungicidal Activity: A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and evaluated for their in vivo fungicidal activity against cucumber downy mildew. Several of these compounds displayed moderate to significant activity. nih.gov Notably, compounds 4a and 4f exhibited excellent fungicidal effects, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, which were superior to the commercial fungicides diflumetorim (B165605) and flumorph. nih.gov Another study on thiophene/furan-1,3,4-oxadiazole carboxamides identified compounds 4g and 4i as potent inhibitors of Sclerotinia sclerotiorum, with compound 4i showing an EC50 of 0.140 mg/L. nih.gov These compounds are believed to act as succinate (B1194679) dehydrogenase inhibitors. nih.gov

α-Glucosidase Inhibition: As briefly mentioned in the previous section, the inhibition of α-glucosidase is a significant activity of some thiophene derivatives. A study on benzimidazole-thioquinoline derivatives, which can be considered structurally related to the core compound, identified compound 6j as a potent α-glucosidase inhibitor with an IC50 value of 28.0 µM, significantly more active than the reference drug acarbose (IC50 = 750.0 µM). nih.gov This highlights the potential of incorporating the thiophene moiety in the design of new antidiabetic agents.

Table 3: Fungicidal and α-Glucosidase Inhibitory Activities of Thiophene Derivatives

ActivityCompound TypeCompoundTargetActivity (EC50/IC50)Reference
FungicidalN-(thiophen-2-yl) nicotinamide4aCucumber downy mildew4.69 mg/L nih.gov
FungicidalN-(thiophen-2-yl) nicotinamide4fCucumber downy mildew1.96 mg/L nih.gov
FungicidalThiophene/furan-1,3,4-oxadiazole carboxamide4iSclerotinia sclerotiorum0.140 mg/L nih.gov
α-Glucosidase Inhibition1,3,4-Thiadiazole derivative9'bα-Glucosidase3.7 µg/mL nih.gov
α-Glucosidase InhibitionBenzimidazole-thioquinoline6jα-Glucosidase28.0 µM nih.gov

In Vivo Studies in Animal Models (Non-Clinical Context)

The promising in vitro results of many thiophene derivatives have prompted their evaluation in animal models to assess their efficacy and pharmacokinetic properties in a more complex biological system.

Evaluation in Disease Models (e.g., tumor models, stress models)

Thiophene derivatives have been investigated for their in vivo anticancer potential. A study on thiophene-thiosemicarbazone derivatives evaluated compound 7 in an Ehrlich solid tumor model in mice. The study found that this compound could inhibit tumor development at various doses, with the lowest dose being the most effective. nih.gov This suggests that this class of compounds warrants further investigation as potential anticancer agents. nih.gov

Another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4. mdpi.com Compounds 2b and 2e were particularly active against the Hep3B cancer cell line and were shown to disrupt the formation of 3D spheroids of these cancer cells. mdpi.com These findings indicate that these compounds could play a role in preventing cancer progression. mdpi.com

Investigation of Pharmacokinetic Parameters in Animal Systems (e.g., AUC, clearance, half-life, volume of distribution, elimination constant)

Understanding the pharmacokinetic profile of a compound is essential for its development as a potential drug. A study on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (ASP) in rats provides valuable insights into the absorption, distribution, metabolism, and excretion of a thiophene-containing molecule.

Following intragastric administration to rats, the main pharmacokinetic parameters of ASP were determined. The area under the concentration-time curve (AUC), a measure of total drug exposure, was found to be 3.7088 μg·h/mL. The compound exhibited a half-life (T1/2) of 6.06 hours. The study also predicted possible metabolic pathways for the compound, including O-glucuronidation and the formation of a glycine (B1666218) conjugate.

Table 4: Pharmacokinetic Parameters of a Thiophene Derivative (ASP) in Rats

ParameterValueUnit
AUC (Area Under the Curve)3.7088µg·h/mL
T1/2 (Half-life)6.06hours

Elucidation of Metabolism and Biotransformation Pathways (e.g., thioether formation, glycine and O-glucuronide conjugation)

The biotransformation of this compound and its derivatives is a multifaceted process designed to enhance their polarity and facilitate their excretion from the body. The metabolic fate is largely dictated by the compound's core structure, featuring a thiophene ring, an amino group, and a methyl ester. Initial metabolism likely involves the hydrolysis of the methyl ester by various esterases to yield the corresponding carboxylic acid, 2-amino-2-(thiophen-2-yl)acetic acid. This carboxylic acid metabolite, along with the parent compound, can then undergo a series of Phase I and Phase II metabolic reactions. Key biotransformation pathways include the oxidation of the thiophene ring leading to thioether conjugates, and the conjugation of the carboxylic acid moiety with glycine or glucuronic acid.

Thioether Formation via Thiophene Ring Oxidation

The thiophene moiety is a known structural alert, as its metabolism can generate reactive electrophilic intermediates. acs.orgacs.orgnih.gov This bioactivation is typically mediated by cytochrome P450 (CYP450) enzymes. acs.orgnih.govresearchgate.net The enzymatic oxidation of the thiophene ring can lead to the formation of highly reactive thiophene S-oxides or thiophene epoxides. acs.orgnih.gov

These electrophilic metabolites can covalently bind to cellular macromolecules, but they are also substrates for detoxification pathways. A primary detoxification route is conjugation with the endogenous antioxidant glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process results in the formation of a glutathione conjugate. This conjugate is further metabolized in the kidneys, ultimately being excreted in the urine as a mercapturic acid derivative (N-acetylcysteine conjugate). This entire pathway, from the initial GSH adduct to the final N-acetylcysteine conjugate, represents the formation of a thioether linkage as a key detoxification step. For instance, metabolic studies of the thiophene-containing anti-cancer drug OSI-930 identified a glutathione conjugate, confirming this metabolic route. acs.org

Table 1: Overview of Thioether Conjugate Formation
Metabolic StepEnzyme FamilyIntermediate/SubstrateProduct
Ring OxidationCytochrome P450 (CYP)Thiophene RingThiophene Epoxide / Thiophene S-oxide
Glutathione ConjugationGlutathione S-Transferase (GST)Thiophene Epoxide + GSHGlutathione Conjugate
Further ProcessingVarious Peptidases, N-acetyltransferaseGlutathione ConjugateMercapturic Acid (Thioether)

Glycine and O-Glucuronide Conjugation

Following the probable initial hydrolysis of this compound to its carboxylic acid form, this metabolite becomes a prime candidate for Phase II conjugation reactions at the carboxyl group. These pathways are crucial for detoxification and enhancing water solubility to facilitate urinary excretion. nih.govresearchgate.net

Glycine Conjugation: This is an important metabolic pathway for both endogenous and xenobiotic organic acids. nih.goval-edu.com The process occurs in the mitochondria and involves a two-step mechanism. uniroma1.it First, the carboxylic acid (2-amino-2-(thiophen-2-yl)acetic acid) is activated by ligation to Coenzyme A (CoASH) to form a high-energy acyl-CoA thioester. uniroma1.it This reaction is catalyzed by mitochondrial medium-chain acid:CoA ligases. In the second step, the acyl-CoA intermediate is conjugated with the amino acid glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT), to form the final acylglycine conjugate (e.g., 2-amino-N-(carboxymethyl)-2-(thiophen-2-yl)acetamide) and release free CoASH. uniroma1.itresearchgate.net This pathway serves not only to detoxify the acid but also to maintain adequate levels of free Coenzyme A within the mitochondria. uniroma1.itresearchgate.net

O-Glucuronide Conjugation: The glucuronidation of xenobiotics containing a carboxylic acid moiety is a major metabolic pathway in humans. nih.gov This reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of the substrate. jove.com The enzymes responsible for this transfer are UDP-glucuronosyltransferases (UGTs), which are located primarily in the endoplasmic reticulum of liver cells. nih.govjove.com The result is the formation of an O-glucuronide, specifically an acyl glucuronide, which is significantly more water-soluble and readily excreted. jove.comhyphadiscovery.com Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the formation of acyl glucuronides from various carboxylic acid-containing compounds. nih.gov For example, the thiophene-containing drug tiaprofenic acid is predominantly eliminated as its acyl glucuronide. acs.org

Table 2: Major Conjugation Pathways for the Carboxylic Acid Metabolite
Conjugation PathwayEnzyme(s)Co-substrateConjugate FormedCellular Location
Glycine ConjugationAcid:CoA ligase, Glycine N-acyltransferase (GLYAT)Coenzyme A, ATP, GlycineAcylglycineMitochondria
O-GlucuronidationUDP-glucuronosyltransferase (UGT)UDP-glucuronic acid (UDPGA)Acyl GlucuronideEndoplasmic Reticulum

Advanced Analytical Techniques in the Characterization and Study of Methyl 2 Amino 2 Thiophen 2 Yl Acetate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 2-amino-2-(thiophen-2-yl)acetate. By probing the interactions of the molecule with electromagnetic radiation, these methods map the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include a singlet for the methyl ester protons, distinct signals for the three protons on the thiophene (B33073) ring, a signal for the methine proton at the chiral center, and a broad signal for the amine protons. The coupling patterns (splitting) of the thiophene protons are particularly diagnostic for determining the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for the ester carbonyl carbon, the methine carbon, the methyl group carbon, and the four carbons of the thiophene ring. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 1: Predicted NMR Data for this compound

This table is interactive. Click on the headers to sort.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 7.30ddThiophene H5
¹H~ 7.05dThiophene H3
¹H~ 6.95ddThiophene H4
¹H~ 4.80sMethine CH
¹H~ 3.75sMethoxy CH₃
¹H~ 2.50br sAmine NH₂
¹³C~ 173-Carbonyl C=O
¹³C~ 142-Thiophene C2
¹³C~ 127-Thiophene C5
¹³C~ 125-Thiophene C3
¹³C~ 124-Thiophene C4
¹³C~ 58-Methine CH
¹³C~ 53-Methoxy CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the exact mass of the molecule and, consequently, its elemental formula. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, providing strong evidence for the compound's identity. For this compound (C₇H₉NO₂S), the expected exact mass of the protonated molecule ([M+H]⁺) is 172.0427. uni.lu The experimental observation of this m/z value would confirm the molecular formula.

Table 2: Predicted HRMS Data for this compound

This table is interactive. Click on the headers to sort.

Adduct Ion Molecular Formula Predicted Exact Mass (m/z)
[M+H]⁺C₇H₁₀NO₂S⁺172.0427 uni.lu
[M+Na]⁺C₇H₉NNaO₂S⁺194.0246 uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band for the ester carbonyl (C=O) group, characteristic bands for the N-H stretching of the primary amine, C-O stretching of the ester, and vibrations associated with the thiophene ring would be anticipated.

Table 3: Characteristic IR Absorption Bands for this compound

This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Primary AmineN-H Stretch3400-3250Medium (often two bands)
Thiophene RingC-H Stretch~ 3100Medium
Methyl/MethineC-H Stretch2950-2850Medium
Ester CarbonylC=O Stretch1750-1735Strong
Thiophene RingC=C Stretch1600-1475Medium-Weak
Primary AmineN-H Bend1650-1580Medium
EsterC-O Stretch1250-1050Strong
Thiophene RingC-S Stretch800-600Medium

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) analysis, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components.

The purity of a sample is assessed by monitoring the eluent with a detector, typically a UV detector set at a wavelength where the thiophene ring absorbs strongly. A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of starting materials and the formation of the product. frontiersin.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily for qualitatively monitoring the progress of a chemical synthesis. A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, usually silica (B1680970) gel). The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent).

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The progress of the reaction is visualized by comparing the spots from the reaction mixture with spots of the starting materials. The consumption of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. mdpi.comthieme.de For this compound, a common visualization method is exposure to UV light, which reveals the UV-active thiophene ring as a dark spot. Staining with a reagent like ninhydrin (B49086) can also be used to specifically visualize the primary amine group.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is essential for chiral molecules, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for separating and quantifying the enantiomers of this compound. mdpi.comunife.it This technique relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. unife.it

Macrocyclic antibiotics, such as teicoplanin, have proven to be effective CSPs for resolving the enantiomers of a wide range of unnatural amino acids. mst.edu The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for each enantiomer. The choice of mobile phase, typically a hydro-organic mixture, along with parameters like temperature and flow rate, are optimized to achieve baseline resolution. mst.edu

While specific application notes for this compound are not broadly published, data from structurally similar compounds, such as 3-amino-3-(thiophen-2-yl)propanoic acid, demonstrate the utility of zwitterionic CSPs. These separations highlight the ability of chiral chromatography to provide accurate determination of enantiomeric excess (ee). hplc.eu

Table 1: Example HPLC Conditions for Chiral Separation of a Structurally Related Thiophene-Containing Amino Acid Data based on the analysis of 3-amino-3-(thiophen-2-yl)propanoic acid. hplc.eu

ParameterCondition 1Condition 2
Chiral Stationary Phase CHIRALPAK ZWIX(-)CHIRALPAK ZWIX(+)
Mobile Phase MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOHMeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH
Retention Factor (k1) 5.045.64
Separation Factor (α) 1.341.14
Resolution (RS) 3.432.22
Elution Order R < SS < R

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for complex analytical challenges. The combination of liquid chromatography with tandem mass spectrometry offers unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for identifying and quantifying metabolites in biological matrices. nih.govnih.gov This method is crucial for studying the metabolic fate of this compound. The process involves introducing a sample into an HPLC system for the separation of the parent compound from its metabolites. The eluent is then directed into a mass spectrometer, where molecules are ionized and fragmented. researchgate.net

The initial mass spectrometer (MS1) selects a specific parent ion (e.g., the protonated molecule of a potential metabolite), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique "fingerprint" that aids in structural elucidation. rug.nl This technique is particularly important for thiophene-containing compounds, as the thiophene ring can be metabolized via cytochrome P450-dependent pathways to form highly reactive thiophene S-oxides and epoxides. acs.org Identifying these reactive metabolites is critical for understanding the compound's bioactivation potential. acs.org

Targeted metabolomics protocols using LC-MS/MS allow for the precise quantification of specific metabolites, often employing internal standards for accuracy. nih.govnih.gov The development of a validated LC-MS/MS method would enable the tracking of this compound and its biotransformation products in various biological samples.

Table 2: Illustrative Data from a Hypothetical LC-MS/MS Analysis for Metabolite Identification This table demonstrates the type of data generated for structural confirmation of a potential metabolite.

AnalyteRetention Time (min)Parent Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)
Parent Compound 5.2186.05127.01, 97.02
Metabolite A (e.g., Hydroxylated) 4.1202.05143.01, 127.01, 97.02
Metabolite B (e.g., S-oxide) 4.5202.05186.05, 127.01
Metabolite C (e.g., N-dealkylated) 3.8172.03113.00, 97.02

Optical Activity Measurements (e.g., Specific Optical Rotation)

Optical activity is a fundamental property of chiral molecules, and its measurement is a classic technique for characterizing enantiomers. libretexts.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. The direction and magnitude of this rotation are unique to the molecule's stereochemistry. libretexts.org

The specific optical rotation ([α]) is a standardized measure of this property, calculated using the observed rotation (α), the path length of the sample cell (l), and the concentration of the solution (c). libretexts.org

Formula for Specific Optical Rotation: [α] = α / (l * c)

Different enantiomers of a compound rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates light to the right (clockwise), while the levorotatory enantiomer, designated as (-), rotates it to the left (counter-clockwise). A 50:50 mixture of both enantiomers, known as a racemic mixture, exhibits no net optical rotation. libretexts.org

Measuring the specific optical rotation of a purified sample of an enantiomer of this compound provides definitive proof of its chiral nature and confirms its absolute configuration when compared to a known standard. It serves as a critical quality control parameter to confirm the identity and stereochemical integrity of the synthesized compound.

Table 3: Expected Optical Activity for Enantiomers and Racemic Mixture

Form of CompoundExpected Specific Optical Rotation ([α])Description
(S)-Enantiomer Positive (+) or Negative (-) valueDextrorotatory or Levorotatory
(R)-Enantiomer Equal and opposite value to the (S)-enantiomerLevorotatory or Dextrorotatory
Racemic Mixture Optically inactive

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 2 Thiophen 2 Yl Acetate

Development of Novel Stereoselective and Sustainable Synthetic Strategies

The development of efficient and environmentally friendly methods for producing enantiomerically pure Methyl 2-amino-2-(thiophen-2-yl)acetate is a significant area of ongoing research. Future strategies are likely to focus on the following:

Biocatalysis: The use of enzymes to achieve high stereoselectivity under mild conditions is a key focus. Research into novel enzymes and the optimization of reaction conditions will be crucial.

Asymmetric Catalysis: The design of new chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenation and amination, holds promise for achieving high enantiomeric excess.

Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that align with the principles of green chemistry. This includes the use of safer solvents, minimizing waste, and employing catalytic methods to reduce the environmental impact of the synthesis. nih.gov The development of multicomponent reactions and flow chemistry processes for the synthesis of 2-aminothiophenes are also being explored to enhance sustainability. nih.gov

Synthetic StrategyFocus AreaPotential Advantages
Biocatalysis Novel enzymes, optimized reaction conditionsHigh stereoselectivity, mild reaction conditions, environmentally friendly
Asymmetric Catalysis New chiral ligands, metal-catalyzed reactionsHigh enantiomeric excess, catalytic efficiency
Green Chemistry Safer solvents, waste minimization, multicomponent reactionsReduced environmental impact, increased efficiency and safety

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is essential for designing next-generation therapeutics with improved efficacy and safety profiles. Future research will likely involve:

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the biological activity of novel analogs and guiding synthetic efforts. rsc.org

High-Throughput Screening: The screening of large, diverse libraries of thiophene (B33073) derivatives against a wide range of biological targets will accelerate the discovery of new lead compounds.

Fragment-Based Drug Design: This approach, which involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a potent lead compound, could be applied to develop novel inhibitors.

Investigations into the impact of various substituents on the thiophene ring and other parts of the molecule will continue to be a key aspect of these studies. nih.gov

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While the primary application of this compound is in the synthesis of antiplatelet agents, the thiophene scaffold is present in a wide range of biologically active compounds. nih.gov This suggests that its derivatives may have therapeutic potential in other areas. Future research should focus on:

Exploring Diverse Pharmacological Activities: Thiophene derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netmdpi.comnih.gov Systematic screening of this compound derivatives for these and other activities could uncover new therapeutic applications.

Target Identification and Validation: For novel active compounds, identifying the specific biological targets and elucidating the mechanisms of action will be crucial for further development. This may involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Repurposing Existing Derivatives: Investigating approved drugs and clinical candidates containing the thiophene moiety for new therapeutic indications could be a time- and cost-effective strategy.

Potential Therapeutic AreaRationale
Antimicrobial Thiophene-based compounds have demonstrated activity against drug-resistant bacteria. nih.govfrontiersin.org
Anti-inflammatory Thiophene derivatives have shown potential as inhibitors of key inflammatory enzymes. mdpi.com
Anticancer Certain thiophene-containing molecules exhibit antiproliferative activity against various cancer cell lines. techscience.com
Neurological Disorders The thiophene scaffold is present in drugs targeting the central nervous system. nih.gov

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery. For this compound, an integrated approach can significantly accelerate the design and development of new molecules. This involves:

Virtual Screening and ADMET Prediction: Using computational models to screen large virtual libraries of compounds and predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize candidates for synthesis. researchgate.net

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between a ligand and its target protein, aiding in the optimization of binding affinity and selectivity. nih.gov

Iterative Design-Synthesize-Test-Analyze Cycles: A close collaboration between computational chemists and synthetic and biological chemists allows for rapid cycles of design, synthesis, testing, and analysis, leading to the efficient optimization of lead compounds. bohrium.com

Potential Applications in Material Science (e.g., organic electronic devices)

Beyond its role in medicine, the thiophene ring's electronic properties make it a valuable component in materials science. researchgate.netunibo.it Thiophene-based materials are known for their semiconducting and fluorescent properties. researchgate.net Future research could explore the use of this compound and its derivatives in:

Organic Electronics: Thiophene-containing polymers are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The specific functionalities of this compound could be leveraged to tune the electronic and physical properties of these materials.

Sensors: The ability of thiophene-based materials to interact with various analytes makes them promising candidates for the development of chemical and biological sensors. researchgate.net

Bioimaging: The fluorescent properties of some thiophene derivatives could be exploited for applications in biological imaging. researchgate.net

The exploration of these diverse research avenues will undoubtedly unlock new applications and a deeper understanding of the versatile chemical compound, this compound.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-2-(thiophen-2-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 2-amino-2-(thiophen-2-yl)acetic acid with methanol under acidic catalysis. Key parameters include temperature control (40–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst choice (e.g., H2SO4 or Amberlyst-15). For industrial scalability, continuous flow reactors may enhance yield and reduce side reactions . Optimization strategies:

  • Catalyst screening : Test Brønsted vs. Lewis acids for efficiency.
  • Solvent effects : Polar aprotic solvents improve reaction rates.
  • Purification : Use column chromatography or recrystallization for high purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester group (δ ~3.7 ppm for methoxy) and thiophene protons (δ 6.8–7.5 ppm).
  • X-ray crystallography : Resolve stereochemistry and bond angles using SHELX software .
  • Mass spectrometry : ESI-MS validates molecular weight (C7H9NO2S, [M+H]<sup>+</sup> = 172.03) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density distributions. Key findings:

  • The thiophene ring’s electron-rich nature directs electrophilic attacks to the α-position.
  • The amino group’s lone pair facilitates hydrogen bonding, influencing regioselectivity . Table 1 : Calculated bond lengths and angles (DFT vs. experimental):
Bond/AngleDFT (Å/°)X-ray (Å/°)
C-S (thiophene)1.7141.712
C-O (ester)1.3321.335
N-Cα-C112.5112.8

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition data (e.g., α-glucosidase) may arise from assay conditions or stereochemical variations. Mitigation approaches:

  • Standardized assays : Use identical buffer pH, temperature, and substrate concentrations.
  • Enantiomer separation : Chiral HPLC isolates (R)- and (S)-isomers for activity comparison .
  • Docking studies : AutoDock Vina predicts binding modes to reconcile IC50 differences .

Q. How does the thiophene moiety influence the compound’s interaction with biological targets?

The sulfur atom in thiophene enhances lipophilicity, improving membrane permeability. SAR studies show:

  • Thiophene vs. phenyl analogs : Thiophene derivatives exhibit 3–5× higher affinity for serotonin receptors due to π-π stacking with aromatic residues.
  • Substitution effects : Bromination at the thiophene 5-position increases steric bulk, reducing off-target binding .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

  • Byproduct formation : Optimize stoichiometry to minimize dimerization.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported H3PO4) reduce waste.
  • Purification at scale : Switch from column chromatography to fractional distillation .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Core modifications : Introduce halogens (Br, F) or methoxy groups at thiophene positions 3, 4, or 5.
  • Amino group derivatization : Replace with amides or sulfonamides to modulate solubility.
  • Assay panels : Test against kinase families (e.g., MAPK, PI3K) and GPCRs to identify selectivity .

Q. What in silico tools validate the metabolic stability of this compound?

  • ADMET prediction : SwissADME estimates CYP450 metabolism sites.
  • MD simulations : GROMACS models hydrolysis rates in plasma .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in crystallinity for this compound hydrochloride?

  • Crystallization optimization : Use anti-solvent (e.g., hexane) addition rates < 5 mL/min.
  • Polymorph screening : Vary solvent ratios (MeOH:H2O from 70:30 to 90:10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.